molecular formula C21H29Na2O8P B141837 Hydrocortisone sodium phosphate CAS No. 6000-74-4

Hydrocortisone sodium phosphate

Cat. No.: B141837
CAS No.: 6000-74-4
M. Wt: 486.4 g/mol
InChI Key: RYJIRNNXCHOUTQ-OJJGEMKLSA-L
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Mechanism of Action

Target of Action

Hydrocortisone sodium phosphate primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .

Mode of Action

Upon binding to the glucocorticoid receptor, hydrocortisone forms a receptor-ligand complex. This complex then translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding influences the transcription of these genes, leading to various downstream effects .

Biochemical Pathways

The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes coding for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . This reduced cytokine production limits T cell proliferation and suppresses humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .

Pharmacokinetics

The pharmacokinetics of hydrocortisone can vary significantly among patients . For instance, oral hydrocortisone at a dose of 0.2-0.3mg/kg/day reached a mean Cmax of 32.69nmol/L with a mean AUC of 90.63hnmol/L . 4-06mg/kg/day reached a mean Cmax of 7081nmol/L with a mean AUC of 19911hnmol/L . These pharmacokinetic properties impact the bioavailability of hydrocortisone and its therapeutic effectiveness.

Result of Action

The action of hydrocortisone results in a variety of molecular and cellular effects. It is essential for life and regulates or supports a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions . Topical hydrocortisone is used for its anti-inflammatory or immunosuppressive properties to treat inflammation due to corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of hydrocortisone can be influenced by various environmental factors. For instance, the binding of hydrocortisone to the glucocorticoid receptor is affected by the cellular environment, including the presence of other molecules and the pH of the environment

Biochemical Analysis

Biochemical Properties

Hydrocortisone sodium phosphate plays a significant role in biochemical reactions. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It reduces cytokine production, limiting T cell proliferation. It also suppresses humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors. This diminishes both B cell clonal expansion and antibody synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study on the use of this compound eye drops in patients with primary Sjögren syndrome-related dry eye disease showed significant improvement in symptoms over a period of 3 to 6 months .

Metabolic Pathways

This compound is primarily metabolized in the liver via the CYP3A4 enzyme . Corticosteroids are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

Given its mechanism of action, it is likely that after binding to the glucocorticoid receptor in the cytosol, the complex is transported into the cell nucleus .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it binds to the glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydrocortisone sodium phosphate involves the reaction of hydrocortisone with phosphoric acid or its derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone sodium phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrocortisone sodium phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Hydrocortisone sodium succinate
  • Hydrocortisone acetate
  • Prednisolone sodium phosphate
  • Dexamethasone sodium phosphate

Uniqueness

Hydrocortisone sodium phosphate is unique due to its specific pharmacokinetic properties, including rapid onset of action and high solubility, making it suitable for emergency treatments and intravenous administration .

Properties

IUPAC Name

disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJIRNNXCHOUTQ-OJJGEMKLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046647
Record name Hydrocortisone sodium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6000-74-4
Record name Hydrocortisone sodium phosphate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone sodium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE SODIUM PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0388G963HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does hydrocortisone sodium phosphate exert its effects within the body?

A1: this compound is a prodrug that is rapidly converted to hydrocortisone in the body. Hydrocortisone, a glucocorticoid, exerts its effects by binding to intracellular glucocorticoid receptors. This complex translocates to the nucleus and interacts with DNA, influencing the transcription of various genes involved in inflammation, immune response, and metabolism.

Q2: Can you elaborate on the specific effects of this compound on palatal mesenchymal cells, particularly in the context of cleft palate formation?

A: Research suggests that glucocorticoids like hydrocortisone can interfere with palate formation by affecting palatal mesenchymal cells. [] These effects are receptor-mediated, implying that hydrocortisone's binding to glucocorticoid receptors in these cells triggers downstream events that can disrupt normal palate development, potentially leading to cleft palate. []

Q3: How does the impact of this compound on neutrophils differ from that of methylprednisolone sodium succinate?

A: Studies comparing the in vitro effects of this compound and methylprednisolone sodium succinate on neutrophil function have shown that while this compound can inhibit phagocytic and bactericidal activity, methylprednisolone sodium succinate does not exhibit this adverse effect. [, ] This difference highlights the potential for varied impacts of different glucocorticoid derivatives on immune cell function.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they confirm its chemical structure as a phosphate ester of hydrocortisone. Information about its molecular formula and weight can be found in chemical databases and the scientific literature.

Q5: Is there any spectroscopic data available for this compound?

A: Yes, studies indicate that the infrared spectrum of this compound matches that of the British Pharmacopoeia Reference Standard. [] UV spectroscopic analysis shows a maximum absorbance (lambda max) at 248 nm with a specific absorbance in water of 338.6 at this wavelength. [] These data are valuable for identification and purity assessment.

Q6: How stable is this compound in different mixtures intended for intrathecal use?

A: Studies on standardized triple intrathecal mixtures containing methotrexate, cytarabine, and this compound showed that these preparations remained physically and chemically stable at 25°C for 48 hours and at 2-8°C for 5 days. [] This stability makes them suitable for clinical use within this timeframe.

Q7: Does the stability of this compound in intrathecal mixtures change depending on the storage temperature?

A: Yes, the pH of the intrathecal mixtures containing this compound remained stable for a longer duration when stored under refrigeration (2-8°C) compared to room temperature (25°C). [] This suggests that refrigeration is crucial for maintaining optimal pH stability.

Q8: Does the type of ester linkage in corticosteroids influence their allergenic potential?

A: Clinical observations and allergy testing suggest that succinate ester corticosteroids, such as hydrocortisone sodium succinate and methylprednisolone sodium succinate, are more frequently associated with hypersensitivity reactions compared to phosphate ester corticosteroids like this compound. [, , ] This difference highlights the role of the ester moiety in the allergenic potential of corticosteroids.

Q9: What insights do studies on patients with non-steroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD) provide about hypersensitivity to corticosteroids?

A: Research suggests that N-ERD patients show a high prevalence of hypersensitivity reactions to succinate ester corticosteroids. [] Interestingly, these reactions seem to be linked to the succinate ester structure rather than the corticosteroid structure itself, suggesting a possible role of succinate receptors in these reactions. [] This highlights the importance of considering specific structural features when evaluating the safety profile of corticosteroids, especially in susceptible patient populations.

Q10: What strategies are employed to enhance the stability of this compound formulations?

A: Although the provided research does not specify particular formulation strategies, it does confirm the use of this compound in various pharmaceutical forms, including injections and eye drops. [, , , ] Formulating stable this compound preparations requires careful consideration of factors such as pH, buffer system, excipients, storage temperature, and light protection.

Q11: How does topical application of this compound translate to its concentration in the aqueous humor of the eye?

A: Research investigating the pharmacokinetics of topically applied this compound aims to determine its penetration into the aqueous humor, a key factor in its efficacy for treating ocular conditions. [] This research underscores the importance of understanding drug absorption and distribution for optimizing topical ocular therapies.

Q12: What evidence supports the use of this compound in treating dry eye in patients with primary Sjögren syndrome?

A: While the specific findings are not detailed, research is ongoing to evaluate the efficacy of pulsed therapy with hydrocortisone eye drops in managing moderate to severe dry eye in patients with primary Sjögren syndrome. [] This research aims to explore alternative treatment strategies for this challenging condition.

Q13: Has this compound been studied for its potential in enhancing the survival of sturgeon species in saline environments?

A: Yes, studies have explored the effects of this compound treatment on the salinity tolerance of Persian sturgeon (Acipenser persicus) juveniles. [] These studies investigated different hormonal treatment methods, including daphnia enrichment and hormonal bathing, to evaluate their impact on blood parameters, hematocrit, and mortality rate under salinity stress. []

Q14: Are there any reported cases of adverse reactions to this compound?

A: While generally considered safe, there are documented cases of hypersensitivity reactions to this compound, including anaphylaxis. [] It's crucial for healthcare professionals to be aware of these potential adverse effects and carefully consider the patient's allergy history before administration.

Q15: What types of adverse effects were observed in pediatric and adult patients receiving intrathecal methotrexate, cytarabine, and this compound?

A: In a study evaluating the toxicity of standardized triple intrathecal therapy with methotrexate, cytarabine, and this compound, the most common adverse events in pediatric patients were emesis, headache, and lumbar pain. [] Adult patients experienced headache, emesis, and vertigo. [] Importantly, most of these adverse events were mild to moderate in severity. []

Q16: What analytical techniques are employed to assess the stability of this compound in pharmaceutical preparations?

A: High-performance liquid chromatography (HPLC) is a key technique used to measure the concentration of this compound in intrathecal mixtures. [] This method allows for accurate quantification of the drug and helps determine its stability over time.

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